molecular formula C12H9N3 B3255702 5-Phenyl-1H-benzo[d][1,2,3]triazole CAS No. 25877-73-0

5-Phenyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B3255702
CAS No.: 25877-73-0
M. Wt: 195.22 g/mol
InChI Key: WXSBVEKBZGNSDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenyl-1H-benzo[d][1,2,3]triazole is a heterocyclic aromatic compound that features a benzene ring fused to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1H-benzo[d][1,2,3]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with phenyl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions: 5-Phenyl-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced triazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the phenyl or triazole rings are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products: The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents.

Scientific Research Applications

5-Phenyl-1H-benzo[d][1,2,3]triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of corrosion inhibitors, dyes, and polymers due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-Phenyl-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The phenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target proteins.

Comparison with Similar Compounds

    1H-Benzotriazole: Lacks the phenyl group, making it less hydrophobic and potentially less effective in certain applications.

    5-Methyl-1H-benzo[d][1,2,3]triazole: Contains a methyl group instead of a phenyl group, which can alter its reactivity and binding properties.

    5-Chloro-1H-benzo[d][1,2,3]triazole: The presence of a chlorine atom can significantly change its electronic properties and reactivity.

Uniqueness: 5-Phenyl-1H-benzo[d][1,2,3]triazole is unique due to the presence of the phenyl group, which enhances its hydrophobicity and potential for π-π interactions. This makes it particularly useful in applications where strong binding to hydrophobic or aromatic sites is required.

Properties

IUPAC Name

5-phenyl-2H-benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-4-9(5-3-1)10-6-7-11-12(8-10)14-15-13-11/h1-8H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSBVEKBZGNSDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=NNN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Phenyl-1H-benzo[d][1,2,3]triazole
Reactant of Route 2
Reactant of Route 2
5-Phenyl-1H-benzo[d][1,2,3]triazole
Reactant of Route 3
Reactant of Route 3
5-Phenyl-1H-benzo[d][1,2,3]triazole
Reactant of Route 4
Reactant of Route 4
5-Phenyl-1H-benzo[d][1,2,3]triazole
Reactant of Route 5
5-Phenyl-1H-benzo[d][1,2,3]triazole
Reactant of Route 6
5-Phenyl-1H-benzo[d][1,2,3]triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.